An In-depth Technical Guide to the Chemical and Physical Properties of L-Fructose
An In-depth Technical Guide to the Chemical and Physical Properties of L-Fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of L-Fructose. The information is presented in a structured format to facilitate easy access and comparison for researchers, scientists, and professionals in drug development. This document includes quantitative data, detailed experimental protocols for key property measurements, and visualizations of relevant pathways and workflows.
Chemical Properties of L-Fructose
L-Fructose is the levorotatory enantiomer of fructose, a six-carbon monosaccharide and a ketohexose. While its D-isomer is abundant in nature, L-Fructose is a rare sugar.[1] Its chemical behavior is largely analogous to that of D-Fructose, participating in similar reactions due to the presence of the same functional groups.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [2][3][4][5] |
| Molecular Weight | 180.16 g/mol | [2][5] |
| IUPAC Name | (3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | [2] |
| CAS Number | 7776-48-9 | [2][3][4][5] |
| Chemical Structure | A ketohexose, an enantiomer of D-Fructose. | [2] |
| Reactivity | Undergoes Maillard reaction with amino acids. Can be fermented by yeast and bacteria. | [6] |
Physical Properties of L-Fructose
The physical properties of L-Fructose are similar to its D-isomer, characterized by its sweet taste and solubility in water.
| Property | Value | Source(s) |
| Appearance | Colorless crystals or white crystalline powder. | [3] |
| Melting Point | Approximately 103 °C (decomposes) | |
| Optical Rotation [α]D²⁰ | >+92° (for L-(+)-Fructose) | [7] |
| Solubility | Highly soluble in water; sparingly soluble in ethanol. | [3][8] |
| Density | ~1.69 g/cm³ | [6] |
| Hygroscopicity | Hygroscopic |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of L-Fructose are outlined below. These are general methods applicable to monosaccharides.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like L-Fructose can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry L-Fructose is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point.[9][10][11][12]
Optical Rotation Measurement
The specific rotation of L-Fructose is a measure of its ability to rotate plane-polarized light and is determined using a polarimeter.
Methodology:
-
Solution Preparation: A solution of L-Fructose of a known concentration is prepared using a suitable solvent, typically distilled water.
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).
-
Measurement: The polarimeter tube is filled with the L-Fructose solution, ensuring no air bubbles are present in the light path. The angle of rotation is then measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.[7][13][14][15][16]
Solubility Determination
The solubility of L-Fructose in a solvent like water can be determined by creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology (Gravimetric Method):
-
Saturation: An excess amount of L-Fructose is added to a known volume of the solvent at a specific temperature.
-
Equilibration: The mixture is stirred or agitated for a sufficient period to ensure the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining L-Fructose is weighed.
-
Calculation: The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.[5][17][18][19]
Metabolic Pathway of Fructose
While specific metabolic pathways for L-Fructose are not extensively documented, the metabolism of D-Fructose is well-understood and serves as a model. Fructose is primarily metabolized in the liver through a process called fructolysis.
The key steps are:
-
Phosphorylation: Fructose is phosphorylated by fructokinase to form fructose-1-phosphate.
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Further Metabolism: DHAP can enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters these pathways.[20][21][22][23][24][25]
Synthesis of L-Fructose
L-Fructose can be synthesized from the more readily available L-Sorbose through the inversion of hydroxyl groups at the C-3 and C-4 positions.[2]
Conclusion
This guide provides a foundational understanding of the chemical and physical properties of L-Fructose for scientific and drug development applications. While much of the available data is extrapolated from its D-enantiomer, the provided information and experimental protocols offer a robust starting point for further research and development involving this rare sugar. The distinct stereochemistry of L-Fructose may present unique biological activities and applications, warranting more specific investigation into its metabolic fate and physiological effects.
References
- 1. Scalable, efficient and rapid chemical synthesis of l-Fructose with high purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US4734366A - Biological process for L-fructose synthesis - Google Patents [patents.google.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Fructose - Wikipedia [en.wikipedia.org]
- 7. cdn.pasco.com [cdn.pasco.com]
- 8. Glucose and Fructose Have Sugar-Specific Effects in Both Liver and Skeletal Muscle In Vivo: A Role for Liver Fructokinase | PLOS One [journals.plos.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 12. thinksrs.com [thinksrs.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. researchgate.net [researchgate.net]
- 15. US6939683B2 - Solution assay method using polarimetry - Google Patents [patents.google.com]
- 16. iajps.com [iajps.com]
- 17. Löslichkeit [chemiedidaktik.uni-wuppertal.de]
- 18. Aqueous Solubility of Carbohydrates [glycodata.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 21. gssiweb.org [gssiweb.org]
- 22. Fructolysis - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Fructose? [synapse.patsnap.com]
- 24. biologyonline.com [biologyonline.com]
- 25. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
